dimethyl 5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-2lambda~4~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
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Overview
Description
Dimethyl 5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-2lambda~4~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a chemical compound with the molecular formula C16H14FNO6S . The compound has a molecular weight of 367.35 .
Molecular Structure Analysis
The molecular structure of this compound is defined by the orientation of two methyl ester groups, which may adopt pseudo-trans or pseudo-cis positions in relation to the pyrrolo-thiazole system . The envelope form of the thiazolidine ring is present in all conformers, with the sulfur atom placed in the apex position, while the pyrrole ring is almost planar .Physical and Chemical Properties Analysis
This compound is a solid substance . Its exact physical and chemical properties, such as melting point, boiling point, solubility, and stability, are not provided in the available information.Scientific Research Applications
Synthesis and Chemical Properties
Researchers have explored various synthetic pathways and chemical reactions involving structurally related compounds to dimethyl 5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate. For instance, synthesis and evaluation of antileukemic activity of derivatives showing significant promise in anticancer research were reported by Ladurée et al. (1989) in their study on 5-thienyl- or 5-(2-furyl)-2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine bis(alkylcarbamates) and derivatives, highlighting the antileukemic activity comparable with mitomycin Ladurée et al., 1989.
Anticancer Activities
A variety of structurally related compounds have been synthesized and evaluated for their potential anticancer activities. Kong et al. (2008) designed and synthesized dimethyl [1,1′‐biphenyl]‐2,2′‐dicarboxylate derivatives containing methylenedioxy and 1,3,4‐thiadiazole moieties, showing notable anticancer activities in vitro against several human tumor cell lines Kong et al., 2008.
Fluorescence and Sensing Applications
The study of carbon dots with high fluorescence quantum yield by Shi et al. (2016) illustrated the fluorescence origins from organic fluorophores related to dimethyl 5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate, expanding their applications in sensing and imaging Shi et al., 2016.
Neuroprotective and Antitumor Efficacy
Investigations into the effects of structurally related compounds on the nervous system revealed significant findings. For example, Rzeski et al. (2007) demonstrated the anticancer and neuroprotective activities of 2-amino-1,3,4-thiadiazole-based compounds, showcasing their potential in cancer treatment and neuroprotection Rzeski et al., 2007.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .
Mechanism of Action
Target of Action
The compound “dimethyl 5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-2lambda~4~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate” is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound might also interact with various biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound might also exhibit similar activities.
Biochemical Pathways
Without specific studies on “this compound”, it’s hard to determine the exact biochemical pathways this compound affects. Given the broad range of activities exhibited by indole derivatives , it’s likely that this compound might interact with multiple biochemical pathways.
Properties
IUPAC Name |
dimethyl 5-(3-fluorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO5S/c1-22-15(19)12-11-7-24(21)8-18(11)14(13(12)16(20)23-2)9-4-3-5-10(17)6-9/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIMLJNZZQRAFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CS(=O)CN2C(=C1C(=O)OC)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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